![molecular formula C18H13N3O2 B13364696 3-(4-methoxyphenyl)pyridazino[4,3-c]quinolin-5(6H)-one](/img/structure/B13364696.png)
3-(4-methoxyphenyl)pyridazino[4,3-c]quinolin-5(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methoxyphenyl)pyridazino[4,3-c]quinolin-5(6H)-one is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a pyridazinoquinoline core structure, which is known for its diverse pharmacological properties.
Métodos De Preparación
The synthesis of 3-(4-methoxyphenyl)pyridazino[4,3-c]quinolin-5(6H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with appropriate hydrazine derivatives, followed by cyclization and oxidation steps to form the pyridazinoquinoline core. The reaction conditions often involve the use of acidic or basic catalysts, and the reactions are carried out under reflux conditions to ensure complete conversion of intermediates.
Análisis De Reacciones Químicas
3-(4-methoxyphenyl)pyridazino[4,3-c]quinolin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyridazinoquinoline core, allowing for the introduction of different functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles like amines or thiols.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties. It has been tested against various cancer cell lines and has shown promising results in inhibiting cell proliferation.
Medicine: Due to its biological activities, this compound is being explored as a potential therapeutic agent for the treatment of infectious diseases and cancer.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-(4-methoxyphenyl)pyridazino[4,3-c]quinolin-5(6H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with DNA synthesis, leading to the inhibition of cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparación Con Compuestos Similares
3-(4-methoxyphenyl)pyridazino[4,3-c]quinolin-5(6H)-one can be compared with other similar compounds, such as:
Pyridazino[4,5-b]quinoxaline: This compound shares a similar core structure but differs in its substitution pattern and biological activities.
5H-pyridazino[4,5-b]indole derivatives: These compounds also have a pyridazino core but are substituted with different functional groups, leading to variations in their pharmacological properties.
Triazole-pyrimidine hybrids: These compounds exhibit neuroprotective and anti-inflammatory activities, highlighting the diverse potential of heterocyclic compounds in medicinal chemistry.
Propiedades
Fórmula molecular |
C18H13N3O2 |
|---|---|
Peso molecular |
303.3 g/mol |
Nombre IUPAC |
3-(4-methoxyphenyl)-6H-pyridazino[4,3-c]quinolin-5-one |
InChI |
InChI=1S/C18H13N3O2/c1-23-12-8-6-11(7-9-12)16-10-14-17(21-20-16)13-4-2-3-5-15(13)19-18(14)22/h2-10H,1H3,(H,19,22) |
Clave InChI |
YVFGTEAJSQEIAR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=NN=C3C4=CC=CC=C4NC(=O)C3=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


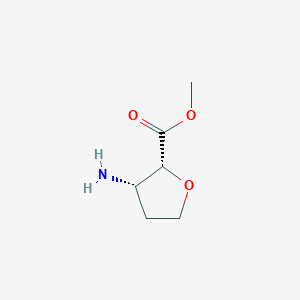
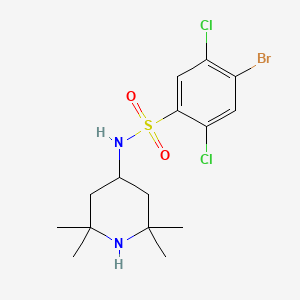

![3-{3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole](/img/structure/B13364629.png)
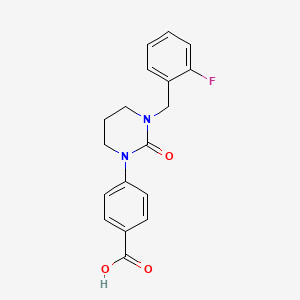
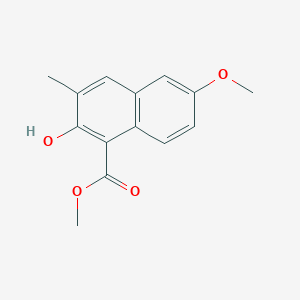
![Isopropyl [6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B13364660.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B13364669.png)

![4-[(4-methoxy-1-naphthyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B13364704.png)
![N-[1-(1H-benzimidazol-2-yl)-2-methylbutyl]-3-phenyl-2-(1H-tetraazol-1-yl)propanamide](/img/structure/B13364713.png)
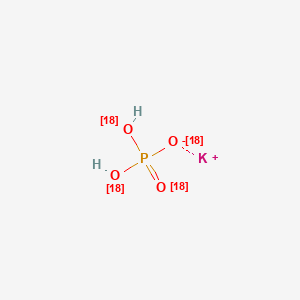
![2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzamide](/img/structure/B13364717.png)
